MB21

Dengue virus Pan-serotype antiviral NS2B-NS3 protease inhibitor

Research challenge: Most DENV protease inhibitors lack pan-serotype validation. Solution: MB21 (CAS 1870007-38-7) inhibits NS2B-NS3 protease (IC₅₀ 5.95 μM) and suppresses all four DENV serotypes (DENV-1 to -4) in cell culture without detectable cytotoxicity. Mixed-type inhibition supports non-competitive mechanism studies. Pre-weighed aliquots available; bulk custom synthesis on request.

Molecular Formula C21H12ClN3O2S
Molecular Weight 405.85
CAS No. 1870007-38-7
Cat. No. B608866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMB21
CAS1870007-38-7
SynonymsMB21;  MB-21;  MB 21; 
Molecular FormulaC21H12ClN3O2S
Molecular Weight405.85
Structural Identifiers
SMILESO=C(O)C1=CC=C(C2=CC=C(/C=C(C3=NC4=CC(Cl)=CC=C4N3)\C#N)S2)C=C1
InChIInChI=1S/C21H12ClN3O2S/c22-15-5-7-17-18(10-15)25-20(24-17)14(11-23)9-16-6-8-19(28-16)12-1-3-13(4-2-12)21(26)27/h1-10H,(H,24,25)(H,26,27)/b14-9+
InChIKeyKCRGBCOERUHZLY-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MB21 (CAS 1870007-38-7): Procurement-Ready Dengue Protease Inhibitor with Validated Pan-Serotype Antiviral Activity


MB21 is a benzimidazole-derived small molecule inhibitor of the dengue virus (DENV) NS2B-NS3 protease [1]. Discovered through a focused screen of approximately 1,000 compounds, it exhibits inhibitory activity against recombinant DENV-2 protease with an IC₅₀ of 5.95 μM [1]. The compound is characterized by a molecular formula of C₂₁H₁₂ClN₃O₂S and an exact mass of 405.0339 g/mol, and it is soluble in DMSO for in vitro applications . Critically, MB21 is distinguished by its demonstrated efficacy in cell culture against all four DENV serotypes, positioning it as a validated pan-serotype antiviral tool compound [1].

Why Generic DENV Protease Inhibitors Cannot Substitute for MB21 (1870007-38-7)


Substituting MB21 with a general DENV protease inhibitor carries a high risk of experimental failure or misinterpretation due to significant inter-class variability in antiviral spectrum and cytotoxicity. While many reported DENV NS2B-NS3 inhibitors exhibit potent enzymatic IC₅₀ values in the sub-micromolar range, they frequently lack validation across all four clinically relevant serotypes or are not characterized for cellular toxicity [1]. For instance, cancer drug repurposing hits like ABT263 and AT101 show potent protease inhibition (IC₅₀ <1 μM) but have not been reported to suppress all four DENV serotypes in cell culture [2]. In contrast, MB21 is uniquely documented to inhibit viral antigen synthesis and infectious particle production across all four DENV serotypes (DENV-1 to -4) without detectable cytotoxicity, a combination of properties not commonly found in this inhibitor class [3].

MB21 (1870007-38-7) Quantitative Differentiation: A Head-to-Head Evidence Guide for Procurement


MB21's Pan-Serotype Cellular Antiviral Activity vs. Serotype-Limited or Uncharacterized Alternatives

MB21 demonstrates the ability to inhibit all four dengue virus serotypes (DENV-1 to -4) in cell culture, a critical differentiator from many DENV protease inhibitors that are only tested against a single serotype or lack cellular efficacy data. In a direct assessment using Vero cells, MB21 suppressed viral antigen synthesis across all four serotypes at concentrations of 20 µM and 30 µM, with the most pronounced effect observed for DENV-2 [1]. This pan-serotype suppression translated to a significant reduction in infectious virus production for all serotypes [1]. In contrast, the highly potent repurposed inhibitor AT101 (IC₅₀ = 0.81 µM against DENV NS2B/NS3 protease) lacks any reported cellular antiviral data against dengue serotypes, limiting its utility as a tool compound [2].

Dengue virus Pan-serotype antiviral NS2B-NS3 protease inhibitor

MB21's Favorable Cytotoxicity Profile vs. Potent but Cytotoxic Alternatives

MB21 exhibits no discernible cytotoxicity at concentrations up to 30 µM in Vero cells, a key advantage for reliable antiviral screening [1]. This contrasts with other DENV protease inhibitors, such as the anticancer drug ABT263, which, while highly potent against the protease (IC₅₀ = 0.86 µM), is known to induce apoptosis via Bcl-2 family inhibition, a mechanism that can confound antiviral assays [2]. The absence of cytotoxicity with MB21 simplifies data interpretation and ensures that observed antiviral effects are due to direct viral inhibition rather than host cell toxicity [1].

Cytotoxicity Dengue virus NS2B-NS3 protease inhibitor

MB21's Mixed-Type Inhibition Mechanism vs. Competitive Inhibitors

MB21 functions as a mixed-type inhibitor of the DENV-2 NS2B-NS3 protease, as determined by kinetic analysis [1]. This mechanism allows it to bind both the free enzyme and the enzyme-substrate complex, potentially offering a different resistance profile compared to purely competitive inhibitors. For example, ABT263 is a competitive inhibitor of the same protease, binding exclusively to the active site [2]. Mixed-type inhibition can be advantageous in combination therapy or for overcoming resistance that arises from active site mutations.

Enzyme kinetics Dengue virus NS2B-NS3 protease inhibitor

MB21's Validated Use as a Reference Compound in Virtual Screening

MB21 serves as a validated reference structure (positive control) in computational drug discovery workflows for dengue. Its co-crystallization and docking data provide a reliable benchmark for virtual screening campaigns [1]. In a 2017 study, MB21 was used as a reference structure to compare proposed molecules identified via molecular fingerprint-based virtual screening [1]. This contrasts with many other DENV protease inhibitors that lack such computational validation, limiting their utility as benchmarks in silico.

Virtual screening Molecular docking Dengue virus

Optimal Research Applications for MB21 (1870007-38-7): Leveraging Its Unique Pan-Serotype and Safety Profile


Pan-Dengue Antiviral Screening and Validation Studies

MB21 is ideally suited for laboratories conducting primary antiviral screens or validation studies against all four dengue serotypes. Its documented ability to suppress viral replication across DENV-1 to -4 in cell culture makes it a reliable positive control for pan-serotype antiviral assays, eliminating the need for multiple serotype-specific controls [1]. Its lack of cytotoxicity at effective concentrations ensures that antiviral effects are not masked by cell death [1].

Mechanistic Studies of Non-Competitive Protease Inhibition

Due to its mixed-type inhibition mechanism, MB21 is a valuable tool for investigating non-competitive modes of action against the DENV NS2B-NS3 protease. Researchers exploring allosteric or non-active site inhibition can use MB21 as a benchmark for kinetic studies and for understanding resistance mechanisms that may differ from those arising from competitive inhibitors [1]. This is particularly relevant for designing inhibitors with novel resistance profiles [2].

Computational Drug Discovery Benchmarking and Validation

MB21 is an established reference compound for in silico drug discovery workflows. Its use in virtual screening and molecular dynamics simulations provides a standard for comparing the predicted binding affinities and poses of novel hits [1]. Researchers can directly benchmark their computational models against MB21's known protease inhibition and cellular activity data, facilitating the prioritization of promising lead compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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